5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others .Scientific Research Applications
Antimicrobial Activities
One key application of triazole derivatives, like the compound , lies in their antimicrobial properties. Research indicates that some 1,2,4-triazole derivatives, structurally similar to the compound in focus, demonstrate good to moderate activity against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis and structural characterization of triazole compounds, including those with similar structures to our compound, are essential in scientific research. These studies contribute to the understanding of their chemical properties and potential applications in various fields. For instance, synthesis pathways of some 1,2,4-triazol-3-one derivatives have been explored, underscoring the versatility of these compounds in chemical synthesis (Fandaklı et al., 2012).
Cytotoxicity Studies
Another critical research area is the investigation of the cytotoxicity of triazole derivatives. Studies have been conducted on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound . These studies provide insights into their potential therapeutic applications, particularly in cancer treatment (Hassan et al., 2014).
Antimicrobial Agent Synthesis
The development of new antimicrobial agents using triazole structures is an ongoing area of research. For example, novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their effectiveness against various pathogens, demonstrating the potential of triazole compounds in creating new antimicrobial drugs (Pokhodylo et al., 2021).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, which share a structural resemblance with the compound , provide insights into their mechanism of action as EGFR inhibitors. This research is significant in the context of cancer therapy and drug development (Karayel, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-32-17-10-8-15(9-11-17)23-26-19(14(2)33-23)13-29-21(24)20(27-28-29)22(30)25-16-6-5-7-18(12-16)31-3/h5-12H,4,13,24H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNGDSWQANPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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